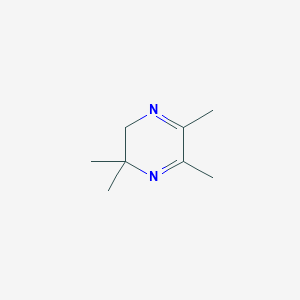
2,2,5,6-Tetramethyl-2,3-dihydropyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,6-Tetramethyl-2,3-dihydropyrazine is a chemical compound . It has been isolated from Ephedra sinica and is useful in the treatment of several disorders such as asthma, heart failure, rhinitis, and urinary incontinence .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine by selenium dioxide and silver nitrate resulted in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate in high yields .Chemical Reactions Analysis
In a study, a non-toxic cyanation reaction of various aryl halides and triflates in acetonitrile was developed using a catalyst system of Ni(MeCN)62, 1,10-phenanthroline, and 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (Si–Me4-DHP). Si–Me4-DHP was found to function as a reductant for generating nickel(0) species and a silylation reagent to achieve the catalytic cyanation via C–CN bond cleavage .Wissenschaftliche Forschungsanwendungen
Structural Determination and Formation Mechanism : A study by Gopal et al. (1997) focused on the structural determination of a dimeric side-product formed during the preparation of dihydropyrazine derivatives. The research used NMR, GC-MS analyses, and X-Ray diffraction to elucidate the structure of the product, contributing to a deeper understanding of the chemical processes involved in dihydropyrazine synthesis (Gopal, Macikenas, Sayre, & Protasiewicz, 1997).
DNA Strand-Breakage Activity : Yamaguchi et al. (1999) discovered that certain dihydropyrazine derivatives, including 2,2,5,6-tetramethyl-2,3-dihydropyrazine, can be transformed into compounds with significant DNA strand-breakage activity. This finding is crucial for understanding the biological interactions of these compounds and their potential applications in genetic research (Yamaguchi, Eto, Harano, Kashige, Watanabe, & Ito, 1999).
Bioorthogonal Tetrazine Cycloadditions for Live Cell Imaging : In a study by Devaraj, Weissleder, and Hilderbrand (2008), bioorthogonal tetrazine cycloadditions were applied to live cell labeling, demonstrating the reactivity of tetrazines with strained dienophiles to form dihydropyrazine products. This has significant implications for biological imaging and diagnostic applications (Devaraj, Weissleder, & Hilderbrand, 2008).
Mutagenesis in E. coli : Takechi et al. (2006) investigated the mutagenesis induced by dihydropyrazine (DHP) derivatives in E. coli. Their findings on the mutation spectrum and the interaction with nucleotide excision repair mechanisms provide valuable insights for genetic research and the understanding of mutagenic processes (Takechi, Yamaguchi, Nomura, Minematsu, Adachi, Kurata, & Kurata, 2006).
Synthesis of Large-Size Pyrazinacenes for Electronic Applications : Tong et al. (2012) synthesized large, star-shaped pyrazinacenes using dihydropyrazine fusion. These compounds show potential for use in organic electronic devices due to their solubility and aggregation properties (Tong, Zhao, Luo, Mao, Chen, Chan, & Chi, 2012).
Electronic Excited States and Photochemical Reactions : Research by Arnold, Abraitys, and McLeod (1971) explored the electronic excited states and photochemical reactions of dihydropyrazine derivatives. Their findings contribute to the understanding of the photochemical behavior of these compounds, which is relevant in fields like photochemistry and material sciences (Arnold, Abraitys, & McLeod, 1971).
Eigenschaften
IUPAC Name |
3,3,5,6-tetramethyl-2H-pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-6-7(2)10-8(3,4)5-9-6/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINRSJBJOGCGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC(N=C1C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,6-Tetramethyl-2,3-dihydropyrazine | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

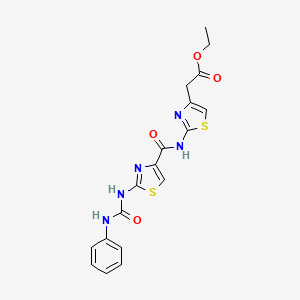
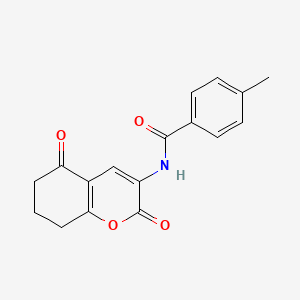

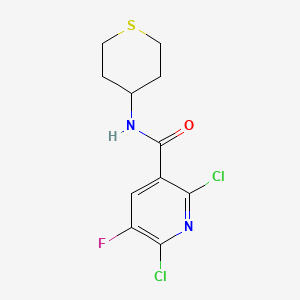
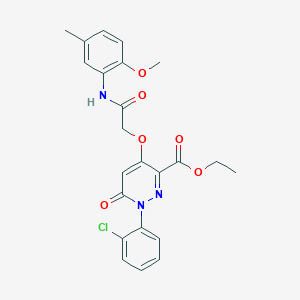
methanone](/img/structure/B2692265.png)
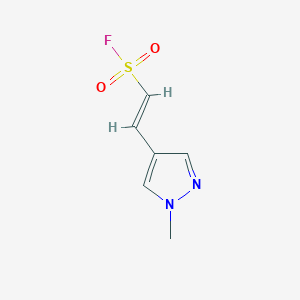

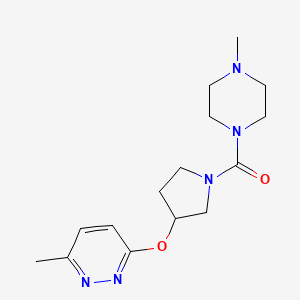
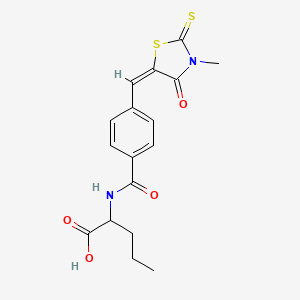
![Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692272.png)
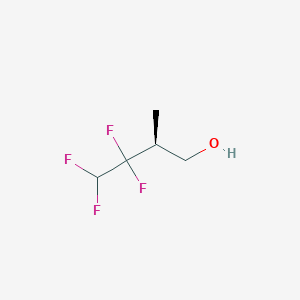
![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2692274.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2692276.png)